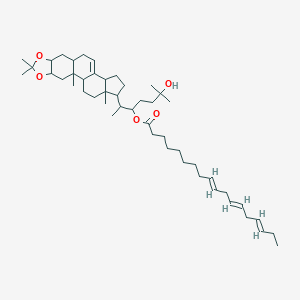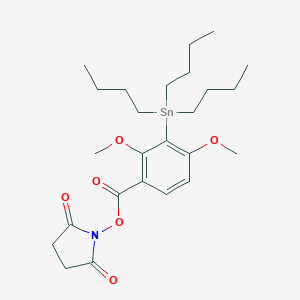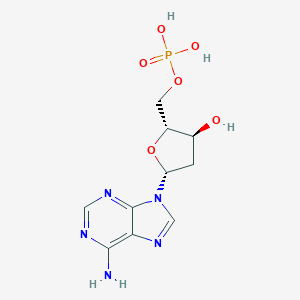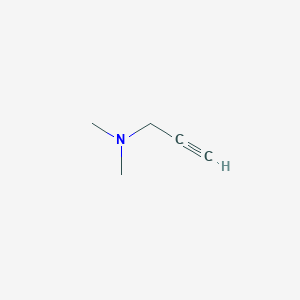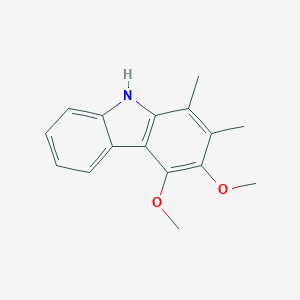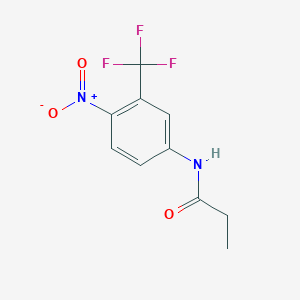
4-Nitro-3-trifluoromethylpropionanilide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-Nitro-3-trifluoromethylpropionanilide involves strategic functionalization to introduce nitro and trifluoromethyl groups into the aniline framework. A relevant approach includes the condensation of salicylic aldehydes with (E)-3,3,3-trifluoro-1-nitro-2-phenylprop-1-ene in the presence of triethylamine, demonstrating the methodological foundation for crafting such molecules (Barkov et al., 2016).
Molecular Structure Analysis
Vibrational spectroscopy, including FT-IR and FT-Raman, along with ab initio and DFT methods, has been utilized to analyze the molecular and electronic properties of similar nitro-trifluoromethyl compounds. These studies reveal the significant influence of the substituent group’s position and its electron donor-acceptor capabilities on the molecular structure, demonstrating complex intramolecular interactions that stabilize the molecule (Saravanan et al., 2014).
Chemical Reactions and Properties
Reactions involving 4-Nitro-3-trifluoromethylpropionanilide derivatives typically exploit the reactivity of the nitro group and the electron-withdrawing effect of the trifluoromethyl group. For instance, reactions with S- and N-nucleophiles lead to diverse products, showcasing the compound's versatility in organic synthesis. Such reactions underline the compound's role in forming chromanes and chromenes, providing a pathway to structurally complex and functionally rich molecules (Korotaev et al., 2006).
Physical Properties Analysis
The physical properties of 4-Nitro-3-trifluoromethylpropionanilide and related compounds have been explored through various spectroscopic techniques. Investigations into their vibrational modes, electronic properties, and thermodynamic functions provide insights into their stability, reactivity, and potential applications. The calculated HOMO-LUMO energies indicate charge transfer within the molecule, affecting its physical behavior and interaction with other substances (Saravanan et al., 2014).
Chemical Properties Analysis
The chemical properties are significantly influenced by the nitro and trifluoromethyl groups. These functionalities contribute to the compound's reactivity towards nucleophiles, electrophiles, and radicals. Studies on similar molecules reveal that these groups affect the compound's acid-base behavior, redox potential, and participation in cycloaddition reactions, underlining the chemical versatility and utility of 4-Nitro-3-trifluoromethylpropionanilide derivatives in synthetic chemistry (Korotaev et al., 2017).
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
The compound has been explored in the context of environmental remediation, particularly in the adsorptive removal of nitro compounds from aqueous solutions. Mahmoud et al. (2016) described an efficient nanosorbent, γ-Al2O3-Silane-Cl, which showed excellent recovery values ranging from 96.85 to 99.06 mg g−1 of 4-nitroaniline (a compound structurally similar to 4-Nitro-3-trifluoromethylpropionanilide) from different water matrices. This highlights its potential in treating water contaminated with nitro compounds (Mahmoud et al., 2016).
Analytical Chemistry
In the field of analytical chemistry, Shormanov et al. (2016) researched the detection of 4-nitro-3-(trifluoromethyl)-aniline (a compound closely related to 4-Nitro-3-trifluoromethylpropionanilide) in biological material. The study provided a methodological foundation for the extraction and separation of this compound, demonstrating its relevance in forensic and toxicological analyses (Shormanov et al., 2016).
Spectroscopic Studies
Saravanan et al. (2014) conducted a comprehensive spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline. This study provided detailed insights into the vibrational, structural, and thermodynamic characteristics of the compound, indicating its significance in material science and molecular spectroscopy (Saravanan et al., 2014).
Catalysis
The compound has also been implicated in studies related to catalysis. For instance, Wei et al. (2014) discussed the use of FeOx-supported platinum single-atom structures in the chemoselective hydrogenation of substituted nitroarenes, a process crucial for the production of anilines used in various industries. The study underscored the importance of such catalytic processes in achieving high selectivity and efficiency (Wei et al., 2014).
Eigenschaften
IUPAC Name |
N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O3/c1-2-9(16)14-6-3-4-8(15(17)18)7(5-6)10(11,12)13/h3-5H,2H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWERYMJHFYLSOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157971 | |
| Record name | 4-Nitro-3-trifluoromethylpropionanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-3-trifluoromethylpropionanilide | |
CAS RN |
13312-12-4 | |
| Record name | 4-Nitro-3-trifluoromethylpropionanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013312124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitro-3-trifluoromethylpropionanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-nitro-3-trifluoromethyl)-phenyl]-propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITRO-3-TRIFLUOROMETHYLPROPIONANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AON24SU7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



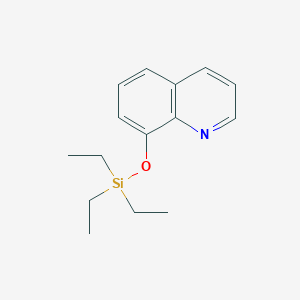
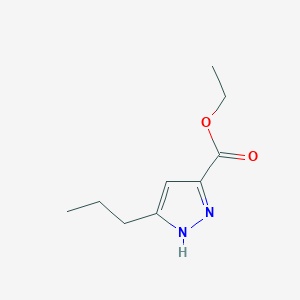

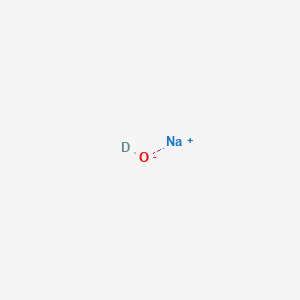
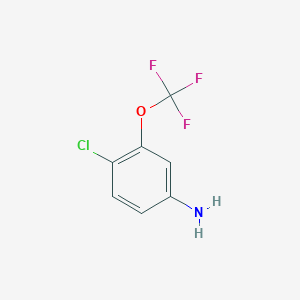
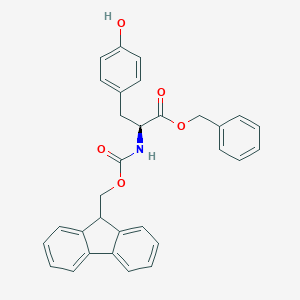
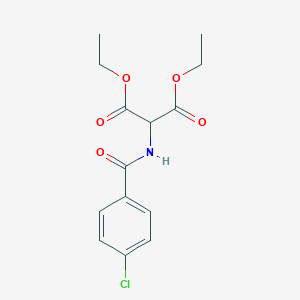
![1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene](/img/structure/B52549.png)
